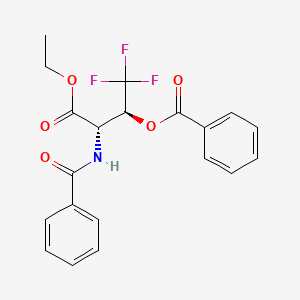
(2S,3S)-3-Benzamido-4-ethoxy-1,1,1-trifluoro-4-oxobutan-2-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-3-Benzamido-4-ethoxy-1,1,1-trifluoro-4-oxobutan-2-yl benzoate is a complex organic compound characterized by its unique stereochemistry and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-Benzamido-4-ethoxy-1,1,1-trifluoro-4-oxobutan-2-yl benzoate typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Benzamido Group: This step involves the reaction of an appropriate amine with benzoyl chloride under basic conditions to form the benzamido group.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethanol and a suitable catalyst.
Trifluoromethylation: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base.
Formation of the Oxobutan-2-yl Group: This step involves the formation of the oxobutan-2-yl group through a series of condensation and reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactors to enhance efficiency and sustainability. Flow microreactors allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-Benzamido-4-ethoxy-1,1,1-trifluoro-4-oxobutan-2-yl benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamido or ethoxy groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(2S,3S)-3-Benzamido-4-ethoxy-1,1,1-trifluoro-4-oxobutan-2-yl benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of (2S,3S)-3-Benzamido-4-ethoxy-1,1,1-trifluoro-4-oxobutan-2-yl benzoate involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-Alkylglutamates: These compounds share similar stereochemistry and functional groups but differ in their alkyl substituents.
(2S,3S)-2,3-Butanediol: This compound has similar stereochemistry but different functional groups and applications.
Uniqueness
(2S,3S)-3-Benzamido-4-ethoxy-1,1,1-trifluoro-4-oxobutan-2-yl benzoate is unique due to its combination of benzamido, ethoxy, and trifluoromethyl groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C20H18F3NO5 |
|---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
[(2S,3S)-3-benzamido-4-ethoxy-1,1,1-trifluoro-4-oxobutan-2-yl] benzoate |
InChI |
InChI=1S/C20H18F3NO5/c1-2-28-19(27)15(24-17(25)13-9-5-3-6-10-13)16(20(21,22)23)29-18(26)14-11-7-4-8-12-14/h3-12,15-16H,2H2,1H3,(H,24,25)/t15-,16-/m0/s1 |
InChI Key |
WIZQEFALAQYQDL-HOTGVXAUSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]([C@@H](C(F)(F)F)OC(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C(C(C(F)(F)F)OC(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


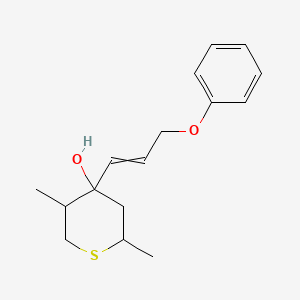
![3-(Pyrazin-2-yl)-3'-(pyridin-4-yl)-6,6'-bi[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14189525.png)
![S-1,3-Benzothiazol-2-yl 3-[(2-phenylethyl)amino]butanethioate](/img/structure/B14189531.png)
![1-[1-(4-Chlorophenyl)-2-methyl-4-nitro-1H-imidazol-5-yl]piperidine](/img/structure/B14189548.png)
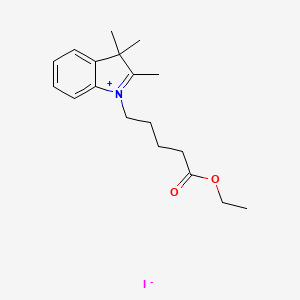
![N-[(6-Chloropyridin-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B14189559.png)
![[4-(4-Fluorophenyl)buta-1,3-diyn-1-yl]tri(propan-2-yl)silane](/img/structure/B14189560.png)
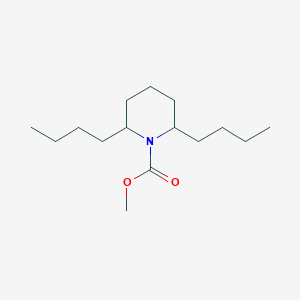
![2-[(2-Hydroxyethyl)(methyl)amino]cyclohexan-1-ol](/img/structure/B14189574.png)
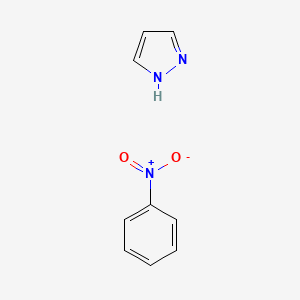
![5-(4-Fluorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14189592.png)
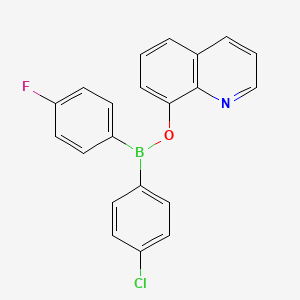
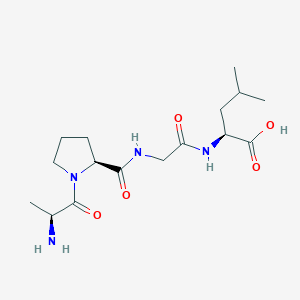
![N-{[3-(3-Methoxypropyl)phenyl]methyl}cyclopropanamine](/img/structure/B14189623.png)
